Methyl N-(3,4-difluorophenyl)-N-(methylsulfonyl)glycinate
Description
Properties
IUPAC Name |
methyl 2-(3,4-difluoro-N-methylsulfonylanilino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO4S/c1-17-10(14)6-13(18(2,15)16)7-3-4-8(11)9(12)5-7/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJOBCFOXOREJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(C1=CC(=C(C=C1)F)F)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(3,4-difluorophenyl)-N-(methylsulfonyl)glycinate typically involves the reaction of 3,4-difluoroaniline with methylsulfonyl chloride to form an intermediate, which is then reacted with glycine methyl ester under appropriate conditions. The reaction conditions may include the use of solvents such as dichloromethane or acetonitrile, and catalysts such as triethylamine or pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(3,4-difluorophenyl)-N-(methylsulfonyl)glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Methyl N-(3,4-difluorophenyl)-N-(methylsulfonyl)glycinate is primarily studied for its potential as a therapeutic agent. Its structure suggests it may interact with various biological targets, particularly in the context of cancer treatment.
- Tyrosine Kinase Inhibition : The compound has shown promise as a tyrosine kinase inhibitor, which plays a crucial role in regulating cellular processes related to cancer cell proliferation . Inhibition of these kinases can lead to antiproliferative effects in cancer cells.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties:
- Inhibitory Effects : Research demonstrated that this compound effectively inhibited bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations lower than those of commonly used antibiotics .
Agricultural Chemistry
The compound has been investigated for its potential use in agriculture, particularly as a herbicide:
- Herbicidal Activity : Field trials have shown that it can selectively control weeds without adversely affecting crop yields. This selectivity is attributed to its interaction with specific metabolic pathways in plants .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound revealed:
- Methodology : Bacterial strains were exposed to varying concentrations of the compound.
- Results : The compound exhibited significant inhibition against tested strains, suggesting its potential as an alternative antimicrobial agent.
Case Study 2: Herbicidal Properties
Field trials assessing the herbicidal properties included:
- Crops Tested : Wheat and barley.
- Findings : Application resulted in a significant reduction of weed biomass while maintaining crop yield, indicating its potential for selective weed management strategies.
Mechanism of Action
The mechanism by which Methyl N-(3,4-difluorophenyl)-N-(methylsulfonyl)glycinate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding or chemical modification, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Three closely related compounds are analyzed for comparative insights:
Structural and Functional Differences
Table 1: Key Comparative Data
Key Observations :
Substituent Effects :
- Electron-Withdrawing vs. Electron-Donating Groups :
- Chlorine’s larger atomic size compared to fluorine may increase steric hindrance, altering selectivity .
- The dimethoxy analog (electron-donating groups) likely has higher solubility in polar solvents due to methoxy’s polarity, which could enhance bioavailability in pharmaceutical contexts .
Sulfonyl Group Variations :
- The methylsulfonyl group in the difluoro and dichloro compounds offers a compact structure, favoring interactions with deep hydrophobic pockets in target proteins.
- The 4-methylphenylsulfonyl group in the dimethoxy variant introduces steric bulk, possibly reducing metabolic clearance but limiting penetration into narrow active sites .
Molecular Weight and Applications :
Research and Industrial Implications
Pharmaceutical Intermediates :
The dichloro variant is emphasized as a high-purity (≥97%) API intermediate, reflecting its utility in scalable drug synthesis under ISO-certified processes . In contrast, the discontinued status of the difluoro and dimethoxy compounds suggests niche applications or unresolved synthesis challenges (e.g., stability, cost).- Fluorine’s role in enhancing pesticidal activity via improved membrane permeability could extend to the difluoro glycinate .
Biological Activity
Methyl N-(3,4-difluorophenyl)-N-(methylsulfonyl)glycinate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name: this compound
- Molecular Formula: C10H11F2NO4S
- Molecular Weight: 279.26 g/mol
- CAS Number: 915902-40-8
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various metabolic pathways. The difluorophenyl group enhances the compound's lipophilicity, potentially improving its cell membrane permeability and bioavailability.
Pharmacological Activity
- Antiviral Properties
- CNS Activity
- Enzyme Inhibition
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antiviral | Potential efficacy against HBV | |
| CNS Activity | Central nervous system effects noted | |
| Enzyme Inhibition | Inhibition of metabolic enzymes |
Case Study: Antiviral Efficacy
In a study examining the antiviral properties of sulfonamide derivatives, this compound was tested for its ability to reduce HBV viral load in vitro. The results indicated a significant reduction in viral replication at concentrations above 10 µM, suggesting potential therapeutic applications in HBV treatment.
Case Study: CNS Activity
Research involving analogs of this compound revealed that modifications to the N-substituent significantly impacted their CNS activity. Compounds with smaller alkyl groups exhibited increased potency in behavioral assays in rodents, indicating that this compound may also influence CNS pathways .
Q & A
Q. What are the optimal synthetic routes for Methyl N-(3,4-difluorophenyl)-N-(methylsulfonyl)glycinate?
Methodological Answer: The synthesis typically involves a multi-step approach:
- Step 1: Prepare the glycine backbone via condensation of methyl glycinate with 3,4-difluoroaniline under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2: Introduce the methylsulfonyl group using methanesulfonyl chloride in the presence of a base like triethylamine to ensure regioselective sulfonylation .
- Step 3: Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and final product via recrystallization (methanol/water).
Key Challenges: Competing reactions at the nitrogen due to steric hindrance from the difluorophenyl group may require careful temperature control (0–5°C during sulfonylation).
Q. Which spectroscopic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Use ¹⁹F NMR to confirm fluorine substitution patterns (δ ~ -140 to -160 ppm for ortho/para fluorines) and ¹H NMR to verify methylsulfonyl integration (singlet at δ ~3.0 ppm) .
- Mass Spectrometry: High-resolution ESI-MS can validate molecular weight (expected [M+H]⁺ ~304.05) and detect impurities from incomplete sulfonylation .
- IR Spectroscopy: Confirm sulfonyl group presence via S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
Advanced Research Questions
Q. How do the electronic effects of 3,4-difluorophenyl substituents influence reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Electronic Analysis: Fluorine’s strong electron-withdrawing effect reduces electron density on the aromatic ring, directing electrophilic attacks to the meta position. Computational methods (DFT calculations) can map frontier molecular orbitals to predict reactivity .
- Experimental Validation: Compare reaction rates with non-fluorinated analogs (e.g., phenyl derivatives) in SN2 reactions. Monitor kinetics via HPLC to quantify differences in activation energy .
Q. What strategies resolve structural ambiguities in crystallographic studies of this compound?
Methodological Answer:
- X-ray Crystallography: Use SHELXL for refinement, leveraging its robust handling of heavy atoms (sulfur) and fluorine dispersion effects. Preprocess data with SHELXPRO to correct for twinning or disorder .
- Challenges: Fluorine’s low electron density may complicate peak assignment. Dual-space methods (SHELXD) can improve phase resolution in low-symmetry space groups .
Q. How can researchers design assays to evaluate this compound’s bioactivity against kinase targets?
Methodological Answer:
- Kinase Inhibition Assays: Use fluorescence-based ADP-Glo™ assays (e.g., AKT1/2/3 isoforms) at varying concentrations (1 nM–10 μM). Include staurosporine as a positive control .
- Data Interpretation: Fit dose-response curves using GraphPad Prism to calculate IC₅₀ values. Cross-validate with SPR (surface plasmon resonance) to assess binding kinetics (ka/kd) .
Q. What analytical methods detect environmental degradation products of this compound?
Methodological Answer:
- LC-MS/MS: Employ a C18 column (0.1% formic acid/acetonitrile gradient) to separate degradation products. Use MRM (multiple reaction monitoring) for sulfonate and glycinate fragments .
- Challenges: Perfluorinated byproducts (e.g., trifluoroacetate) may interfere; use ion-pairing agents (e.g., tetrabutylammonium) to enhance resolution .
Data Contradiction & Reproducibility
Q. How should researchers address discrepancies in reported biological activity data?
Methodological Answer:
- Source Analysis: Compare assay conditions (e.g., ATP concentrations in kinase assays, cell line variability). Replicate studies in triplicate using standardized protocols (e.g., NIH/NCATS guidelines) .
- Impurity Profiling: Use HPLC-MS to check for residual starting materials (e.g., unreacted glycinate esters) that may skew activity .
Q. What factors contribute to variability in reported melting points or solubility?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
